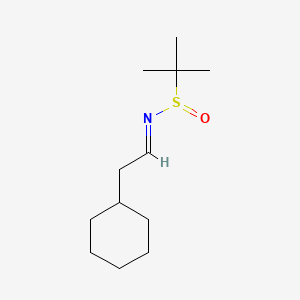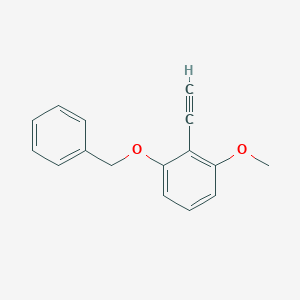![molecular formula C14H11BrO3 B8149403 3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149403.png)
3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 3-position, a methoxy group at the 3’-position, and a carboxylic acid group at the 4-position of the biphenyl structure. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves the bromination of 3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like para-toluenesulfonic acid (TsOH) in a suitable solvent like methanol . The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and time to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to alcohols or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Products like aldehydes or carboxylic acids.
Reduction Reactions: Products like alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules and materials, including pharmaceuticals and polymers.
Biology: In biological research, this compound can be used to study the effects of brominated biphenyl derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Industry: In the industrial sector, 3-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid can be used in the production of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound. The carboxylic acid group can undergo typical acid-base reactions, forming salts and esters.
Comparison with Similar Compounds
3-Bromo-4-methoxybiphenyl: Similar structure but lacks the carboxylic acid group.
3-Bromo-3’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
4-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with the bromine atom at a different position.
Uniqueness: 3-Bromo-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positions of its functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and methoxy groups on the biphenyl structure allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-bromo-4-(3-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c1-18-11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLVCPTMFJOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
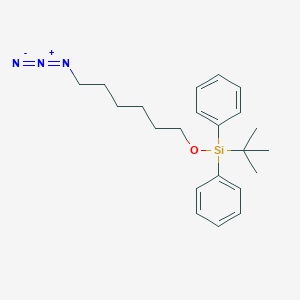


![5-bromo-N-methoxy-N-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B8149362.png)

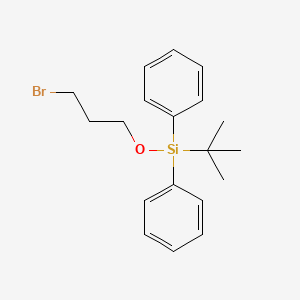
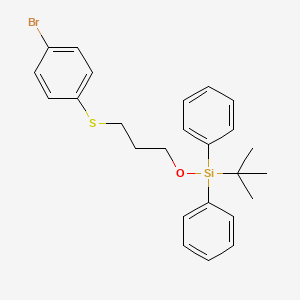
![3-Bromo-4'- (methylsulfonyl) - [1, 1'-biphenyl] -4-carboxylic acid](/img/structure/B8149385.png)
![3-Bromo-3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149391.png)
![3-Bromo-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149414.png)
![3-Bromo-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149422.png)
![O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine](/img/structure/B8149425.png)
